

Application Notes and Protocols for Cell-Based Assays Using UCT943

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Compound of Interest

Compound Name: UCT943
Cat. No.: B15619827

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Introduction

UCT943 is a potent, next-generation inhibitor of *Plasmodium falciparum* phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme for the parasite's survival and replication.[1][2][3][4][5][6] As a novel antimalarial candidate, **UCT943** has demonstrated significant activity across multiple stages of the *Plasmodium* life cycle, including the asexual blood stages, transmission stages (gametocytes), and liver stages.[2][7] This document provides detailed application notes and protocols for various cell-based assays to evaluate the efficacy and cytotoxicity of **UCT943**.

UCT943 was developed as a more potent and soluble analog of the clinical candidate MMV048, with the aim of creating a single-exposure radical cure and prophylaxis (SERCaP) for malaria.[2][8] Its mechanism of action involves the inhibition of PfPI4K, which plays a crucial role in the parasite's membrane trafficking events, particularly at the Golgi complex.[1]

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity of **UCT943** from various studies.

Table 1: In Vitro Anti-plasmodial Activity of **UCT943**

Parasite Species & Strain	Life Cycle Stage	Assay Type	IC50 (nM)	Reference
P. falciparum (NF54)	Asexual Blood Stage	-	5.4	
P. falciparum (K1)	Asexual Blood Stage	-	4.7	[9]
P. falciparum (Multidrug-resistant strains)	Asexual Blood Stage	-	4 - 7	[9]
P. falciparum (Clinical Isolates, Ivory Coast)	Asexual Blood Stage	-	2 - 15	[7]
P. falciparum (Clinical Isolates, Papua, Indonesia)	Asexual Blood Stage	-	29 (median)	[9][7]
P. vivax (Clinical Isolates, Papua, Indonesia)	Asexual Blood Stage	-	14 (median)	[9][7]
P. falciparum	Early-stage Gametocytes (I-III)	-	134	[9][7]
P. falciparum	Late-stage Gametocytes (IV-V)	-	66	[9][7]
P. falciparum	Dual Gamete Formation	DGFA	~80	[9][7]
P. falciparum	Transmission Blocking	SMFA	96	[9]

P. berghei	Liver Stage Schizonts	Prophylactic Assay	0.92	[9][7]
P. vivax	Liver Stage Schizonts & Hypnozoites	Prophylactic Assay	<100	[9][7]
P. cynomolgi	Liver Stage Schizonts & Hypnozoites	Prophylactic Assay	<10	[9][7]
P. vivax PI4K (PvPI4K)	Enzyme Activity	-	23	[9]

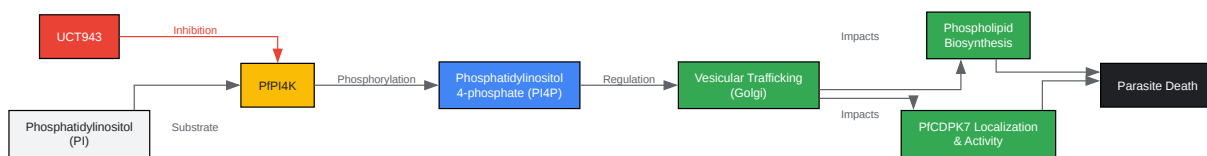
 Table 2: In Vitro Cytotoxicity and Selectivity of **UCT943**

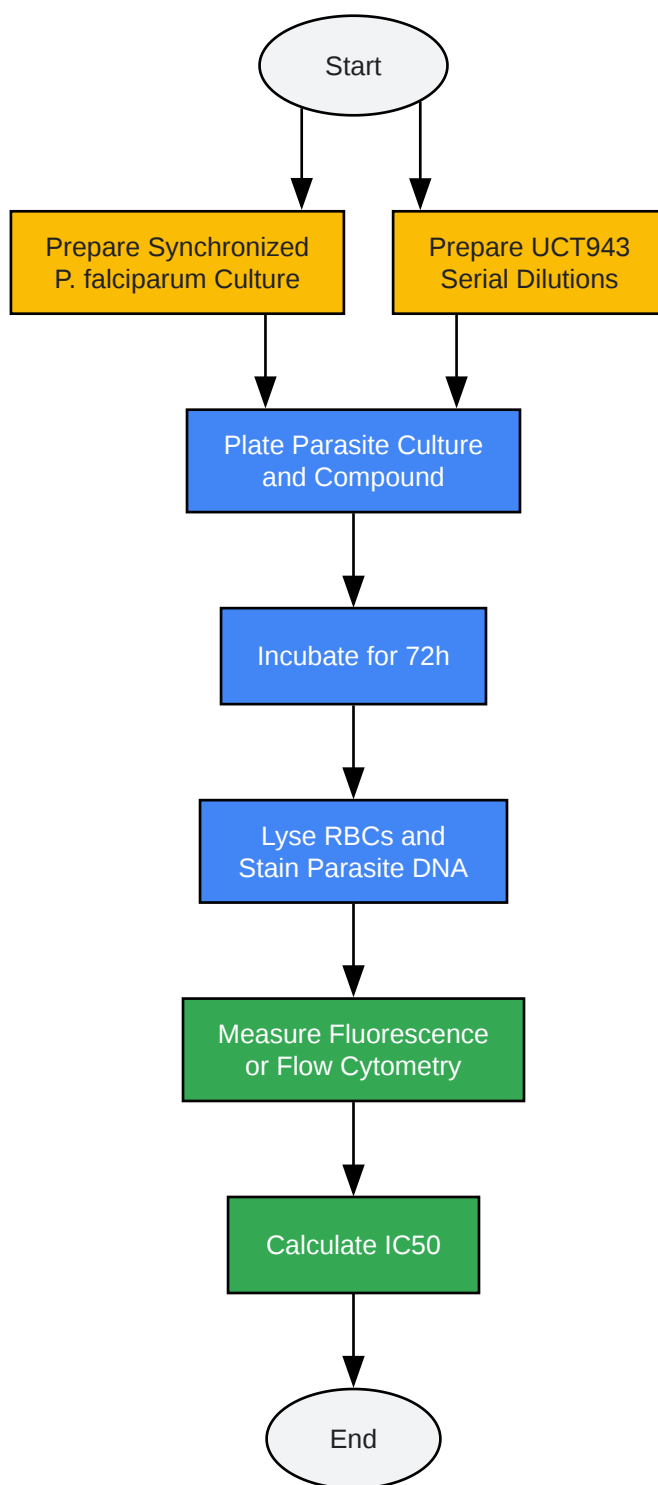
Cell Line	Assay Type	CC50 (μ M)	Selectivity Index (SI) vs. P. falciparum (NF54)	Reference
L6 (Rat myoblasts)	-	12	>2222	[3]
CHO (Chinese hamster ovary)	-	17	>3148	[3]
Vero (Monkey kidney epithelial)	-	113	>20925	[3]
HepG2 (Human liver carcinoma)	-	13	>2407	[3]
Human PI4K β isozyme	Enzyme Activity	5.4	>234 (vs. PvPI4K)	[3][9]

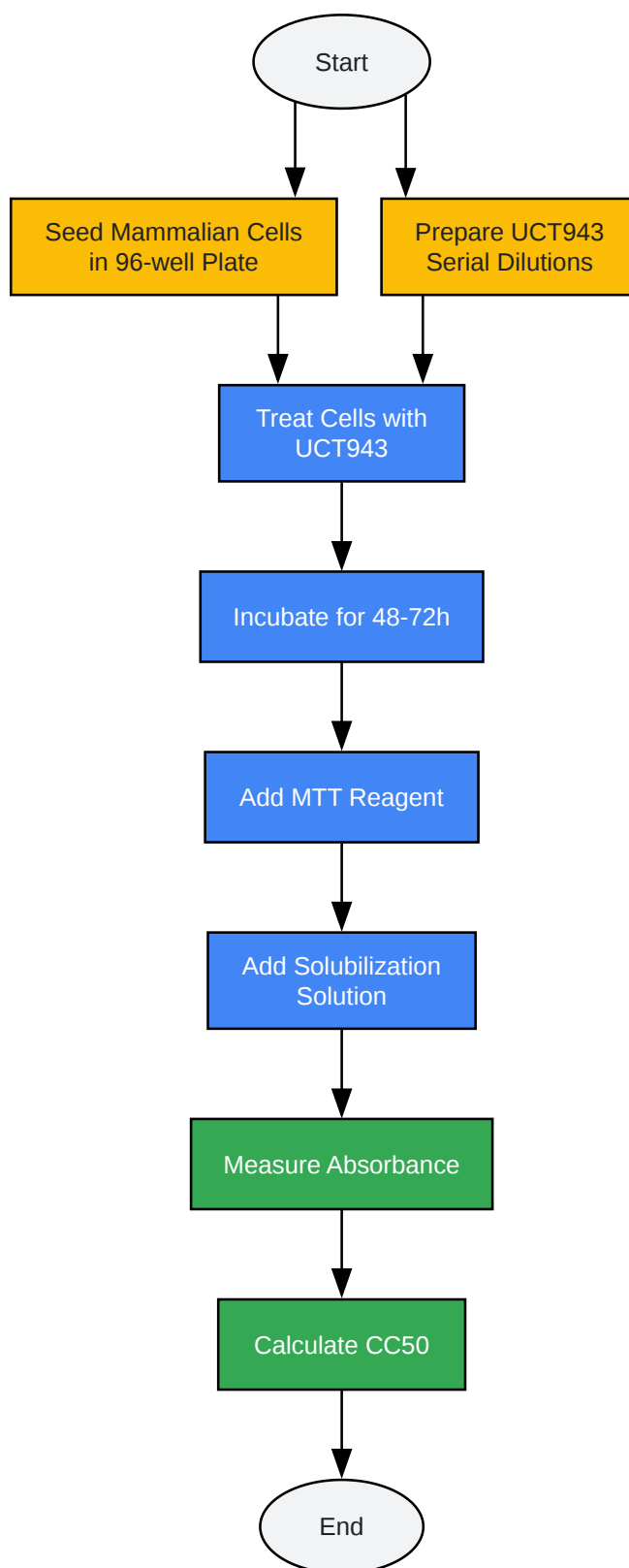
Signaling Pathway

UCT943 targets PfPI4K, a lipid kinase that phosphorylates phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling molecule involved in vesicular

trafficking. Inhibition of PfPI4K by **UCT943** disrupts this process, leading to downstream effects on phospholipid biosynthesis and potentially impacting the localization and activity of other kinases like PfCDPK7.[\[10\]](#)[\[11\]](#)[\[12\]](#)







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- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays Using UCT943]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15619827/docs#application-notes-and-protocols-for-cell-based-assays-using-uct943\]](https://www.benchchem.com/product/b15619827/docs#application-notes-and-protocols-for-cell-based-assays-using-uct943)

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